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carboxylic acid

Cat. No.: B042311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the photochemical

modification of azetidine-2-carboxylic acids. These methods offer mild and efficient routes to

functionalized azetidine derivatives, which are valuable building blocks in medicinal chemistry

and drug discovery. The protocols focus on two key transformations: photocatalytic

decarboxylative alkylation for the synthesis of 2-alkylazetidines and the Norrish-Yang

cyclization for the formation of azetidinols, which can undergo subsequent ring-opening

reactions.

Application Note 1: Photocatalytic Decarboxylative
Alkylation of N-Boc-Azetidine-2-Carboxylic Acid
This note describes a visible-light-mediated photoredox-catalyzed decarboxylative coupling of

N-Boc-azetidine-2-carboxylic acid with various Michael acceptors to synthesize a range of 2-

alkylazetidine derivatives. This transformation is characterized by its mild reaction conditions,

broad substrate scope, and scalability, making it a valuable tool for the synthesis of novel

azetidine-containing compounds.[1][2][3][4][5]
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Azetidine-2-carboxylic acid derivatives can be converted into the corresponding alkylated

products via a photoredox-catalyzed decarboxylation and subsequent addition to an electron-

deficient alkene. The reaction is typically carried out in the presence of a suitable photocatalyst

and a base under visible light irradiation.

Quantitative Data Summary
The following table summarizes the yields of 2-alkylazetidines obtained from the photocatalytic

decarboxylative alkylation of N-Boc-azetidine-2-carboxylic acid with various electron-deficient

alkenes.

Entry Alkene Substrate Product Yield (%)

1 4-Vinylpyridine

2-(2-(Pyridin-4-

yl)ethyl)-1-Boc-

azetidine

85

2 Acrylonitrile
2-(2-Cyanoethyl)-1-

Boc-azetidine
78

3 Methyl acrylate

Methyl 3-(1-Boc-

azetidin-2-

yl)propanoate

82

4
N,N-

Dimethylacrylamide

3-(1-Boc-azetidin-2-

yl)-N,N-

dimethylpropanamide

75

5 Phenyl vinyl sulfone

2-(2-

(Phenylsulfonyl)ethyl)-

1-Boc-azetidine

90

Experimental Protocols
Protocol 1: Batch Synthesis of 2-(2-(Pyridin-4-yl)ethyl)-1-Boc-azetidine

Materials:

N-Boc-azetidine-2-carboxylic acid
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4-Vinylpyridine

fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III))

Cesium carbonate (Cs₂CO₃)

Dimethylformamide (DMF), anhydrous

Schlenk flask

Magnetic stirrer

Blue LED lamp (450 nm)

Standard laboratory glassware for work-up and purification

Procedure:

To a Schlenk flask charged with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid

(1.0 equiv.), 4-vinylpyridine (2.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and Cs₂CO₃ (1.5 equiv.).

Evacuate and backfill the flask with nitrogen three times.

Add anhydrous DMF via syringe to achieve a 0.1 M concentration of the carboxylic acid.

Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (e.g., Kessil

PR160L-456 nm) for 24 hours.

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate

and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

2-(2-(pyridin-4-yl)ethyl)-1-Boc-azetidine.

Protocol 2: Flow Synthesis of 2-Alkylazetidines
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Materials and Equipment:

Stock solutions of N-Boc-azetidine-2-carboxylic acid, alkene, photocatalyst, and base in a

suitable solvent (e.g., DMF or MeCN).

Syringe pumps

T-mixer

Flow reactor with a defined volume (e.g., FEP tubing)

Blue LED light source wrapped around the flow reactor

Back-pressure regulator

Collection flask

Procedure:

Prepare stock solutions of the reagents at appropriate concentrations.

Set up the flow chemistry system with syringe pumps, a T-mixer, the photoreactor, and a

back-pressure regulator.

Pump the reagent solutions through the T-mixer and into the photoreactor at defined flow

rates to achieve the desired residence time.

Irradiate the reaction mixture as it flows through the reactor using a blue LED light source.

Collect the output from the reactor in a collection flask.

Once the reaction is complete, perform a standard aqueous work-up and purify the product

by column chromatography.

Signaling Pathway and Experimental Workflow
Diagrams
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Mechanism of Photocatalytic Decarboxylative Alkylation
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Caption: Mechanism of Photocatalytic Decarboxylative Alkylation.
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Workflow for Photochemical Flow Synthesis
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Caption: Workflow for Photochemical Flow Synthesis.
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Application Note 2: Norrish-Yang Cyclization for
Azetidinol Synthesis and Subsequent Ring-Opening
This application note details the synthesis of 3-hydroxyazetidines (azetidinols) via an

intramolecular Norrish-Yang cyclization of α-amino ketones.[6][7] These strained heterocyclic

intermediates can then undergo ring-opening reactions to afford functionalized acyclic amino

alcohol derivatives.[6] This two-step sequence provides a powerful strategy for the synthesis of

complex molecular scaffolds from simple precursors.

General Reaction Scheme:

The photochemical irradiation of α-amino ketones triggers an intramolecular hydrogen atom

abstraction followed by radical-radical recombination to yield the corresponding azetidinol.

Subsequent treatment with a nucleophile or Lewis acid can induce ring-opening.

Quantitative Data Summary
The following table presents representative yields for the Norrish-Yang cyclization and

subsequent ring-opening reactions.

Entry
α-Amino
Ketone
Substrate

Azetidinol
Product

Cyclization
Yield (%)

Ring-
Opening
Product

Ring-
Opening
Yield (%)

1

N-Benzoyl-N-

methyl-2-

aminoacetop

henone

1-Benzoyl-2-

methyl-3-

phenyl-3-

azetidinol

75

N-(2-hydroxy-

2-

phenylethyl)-

N-

methylbenza

mide

88 (with

H₂O/H⁺)

2

N-Tosyl-2-

aminoacetop

henone

1-Tosyl-3-

phenyl-3-

azetidinol

81

N-(2-hydroxy-

2-

phenylethyl)t

osylamide

92 (with

H₂O/H⁺)
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Protocol 3: Synthesis of 1-Tosyl-3-phenyl-3-azetidinol via Norrish-Yang Cyclization

Materials:

N-Tosyl-2-aminoacetophenone

Acetonitrile, HPLC grade

Quartz reaction vessel

High-pressure mercury lamp

Cooling system for the lamp

Standard laboratory glassware for work-up and purification

Procedure:

Dissolve N-tosyl-2-aminoacetophenone in acetonitrile to a concentration of 0.05 M in a

quartz reaction vessel.

Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at

20-25 °C using a cooling system.

Monitor the reaction progress by TLC or LC-MS.

Once the starting material is consumed, concentrate the reaction mixture under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the 1-tosyl-3-

phenyl-3-azetidinol.

Protocol 4: Ring-Opening of 1-Tosyl-3-phenyl-3-azetidinol

Materials:

1-Tosyl-3-phenyl-3-azetidinol
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Tetrahydrofuran (THF)

Water

Hydrochloric acid (catalytic amount)

Standard laboratory glassware for work-up and purification

Procedure:

Dissolve 1-tosyl-3-phenyl-3-azetidinol in a mixture of THF and water (4:1).

Add a catalytic amount of hydrochloric acid.

Stir the reaction mixture at room temperature and monitor by TLC.

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the product by column chromatography to obtain N-(2-hydroxy-2-

phenylethyl)tosylamide.
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Mechanism of Norrish-Yang Cyclization
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Caption: Mechanism of Norrish-Yang Cyclization.
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Logical Workflow for Azetidinol Synthesis and Ring-Opening
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Caption: Logical Workflow for Azetidinol Synthesis and Ring-Opening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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